2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
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Description
2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C21H22N2OS3 and its molecular weight is 414.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the ParE subunit of topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria, involved in the separation of replicated DNA, making it a popular target for antibacterial drugs .
Mode of Action
This inhibition prevents the reproduction and invasion of the bacteria .
Biochemical Pathways
The compound likely affects the DNA replication pathway in bacteria due to its interaction with topoisomerase IV . By inhibiting this enzyme, the compound prevents the separation of replicated DNA, thereby halting bacterial replication .
Pharmacokinetics
Similar benzothiazole derivatives have been shown to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via ampk activation , suggesting potential bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial replication, which could potentially lead to the death of the bacteria . This makes the compound a potential candidate for the development of new antibacterial drugs .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS3/c1-15-6-2-3-7-16(15)18-10-11-23(12-13-25-18)20(24)14-26-21-22-17-8-4-5-9-19(17)27-21/h2-9,18H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGXRQMIMCABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.